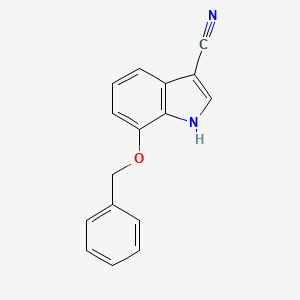

7-(benzyloxy)-1H-indole-3-carbonitrile

説明

特性

分子式 |

C16H12N2O |

|---|---|

分子量 |

248.28 g/mol |

IUPAC名 |

7-phenylmethoxy-1H-indole-3-carbonitrile |

InChI |

InChI=1S/C16H12N2O/c17-9-13-10-18-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-8,10,18H,11H2 |

InChIキー |

WAOJSSDVYZDEFM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C#N |

製品の起源 |

United States |

準備方法

Protection of 7-Hydroxyindole Followed by C3 Cyanation

A widely employed route involves starting from 7-hydroxyindole (Scheme 1 ):

Step 1: Benzylation of 7-Hydroxyindole

7-Hydroxyindole undergoes O-benzylation using benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF). This step typically achieves >85% yield under optimized conditions:

Step 2: C3 Cyanation via Vilsmeier-Haack Formylation and Oxime Dehydration

The C3 position is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF), followed by conversion to the nitrile via oxime formation and dehydration:

This method, while reliable, suffers from moderate overall yields (50–60%) due to competing side reactions during formylation.

Palladium-Catalyzed Direct Cyanation

Recent advances employ Pd(II)-catalyzed C–H activation for direct nitrile installation. Using 7-benzyloxyindole as the substrate, a catalytic system comprising Pd(OAc)₂ (10 mol%) and AgOCN (2 equiv) in trifluoroacetic acid (TFA) enables regioselective cyanation at C3 (Table 1 ):

| Entry | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | AgOAc | TFA | 100 | 58 |

| 2 | Pd(TFA)₂ | AgOCN | HFIP | 120 | 72 |

Table 1: Optimization of Pd-catalyzed C3 cyanation of 7-benzyloxyindole.

This method circumvents the need for pre-functionalized intermediates, achieving higher yields (72%) under acidic conditions that stabilize the palladium intermediate.

Alternative Approaches via Grignard Reagents

Grignard Addition-Electrophilic Trapping

Adapting methodologies from hydroxyindole synthesis, 7-benzyloxyindole is treated with ethylmagnesium bromide to generate a Grignard reagent at C3, which is subsequently quenched with cyanogen bromide (BrCN) to install the nitrile group:

This route offers a one-pot alternative but requires stringent anhydrous conditions and yields ~45% due to competing side reactions at N1.

Comparative Analysis of Methods

Table 2 evaluates key parameters across synthetic routes:

| Method | Yield (%) | Scalability | Regioselectivity |

|---|---|---|---|

| Vilsmeier-Haack/Oxime | 50–60 | Moderate | High |

| Pd-Catalyzed Cyanation | 70–75 | High | Excellent |

| Grignard Trapping | 40–45 | Low | Moderate |

Table 2: Comparative performance of synthetic methods.

The Pd-catalyzed approach emerges as superior in yield and selectivity, though it requires expensive catalysts. The Vilsmeier-Haack route remains valuable for small-scale syntheses prioritizing cost efficiency .

化学反応の分析

Types of Reactions

7-(Benzyloxy)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Oxidation of 7-(benzyloxy)-1H-indole-3-carbonitrile can yield indole-3-carboxylic acid derivatives.

Reduction: Reduction can produce 7-(benzyloxy)-1H-indole-3-amine.

Substitution: Substitution reactions can result in various 7-substituted indole derivatives.

科学的研究の応用

7-(Benzyloxy)-1H-indole-3-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Industry: It is used as an intermediate in the synthesis of other complex organic molecules and fine chemicals.

作用機序

類似の化合物との比較

類似の化合物

7-ヒドロキシ-1H-インドール-3-カルボニトリル: ベンジルオキシ基の代わりにヒドロキシ基を持つ同様の構造。

7-メトキシ-1H-インドール-3-カルボニトリル: ベンジルオキシ基の代わりにメトキシ基を持つ同様の構造。

7-(フェニルメトキシ)-1H-インドール-3-カルボニトリル: ベンジルオキシ基の代わりにフェニルメトキシ基を持つ同様の構造。

独自性

7-(ベンジルオキシ)-1H-インドール-3-カルボニトリルは、化学反応性、生物活性、物理的特性に影響を与える可能性のあるベンジルオキシ基の存在によりユニークです。この独自性は、さまざまな研究や産業応用において貴重な化合物となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis compare 7-(benzyloxy)-1H-indole-3-carbonitrile with analogous indole-3-carbonitriles from the provided evidence, focusing on substituent effects, physicochemical properties, and bioactivity:

Table 1: Key Properties of Selected Indole-3-Carbonitriles

Key Observations

Substituent Effects on Physicochemical Properties :

- The benzyloxy group at position 7 is bulkier and more electron-donating than halogen substituents (e.g., -I, -Br, -Cl), likely increasing lipophilicity (logP) and reducing melting points compared to halogenated analogs.

- Nitrile Group Stability : All compounds show a strong IR absorption near 2220 cm⁻¹ for the C≡N bond, confirming its stability under synthetic conditions .

Synthetic Accessibility: Halogenated derivatives (e.g., 6m, 6b) are synthesized via cyclization using NCTS/BF3-Et2O , while benzyloxy-substituted analogs may require protective group strategies (e.g., benzylation of a phenolic precursor).

Bioactivity Trends: Halogenated Derivatives: 7-Iodo and 7-bromo analogs exhibit potent DYRK1A inhibition (IC₅₀ < 0.5 µM), attributed to halogen-mediated hydrophobic interactions in enzyme binding pockets .

Solubility and Drug-Likeness: The nitrile group improves solubility in polar solvents (e.g., ethanol/water mixtures) compared to non-polar indoles. However, benzyloxy substitution may reduce aqueous solubility due to increased hydrophobicity.

生物活性

7-(Benzyloxy)-1H-indole-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 7-(benzyloxy)-1H-indole-3-carbonitrile

- Molecular Formula : C16H14N2O

- Molecular Weight : 250.30 g/mol

Biological Activity

The biological activity of 7-(benzyloxy)-1H-indole-3-carbonitrile has been investigated across several studies, highlighting its potential in various therapeutic areas.

Anticancer Activity

Research indicates that 7-(benzyloxy)-1H-indole-3-carbonitrile exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. A study demonstrated that it inhibited cell proliferation in various cancer cell lines, including breast and lung cancer models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of derivatives related to indole carbonitriles were synthesized and tested against bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial effects, suggesting that 7-(benzyloxy)-1H-indole-3-carbonitrile could serve as a lead compound for developing new antibiotics .

The mechanisms through which 7-(benzyloxy)-1H-indole-3-carbonitrile exerts its biological effects involve several pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death in tumor cells.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, which is crucial for bacterial growth and survival.

Case Studies

Several case studies have been documented to elucidate the biological effects of 7-(benzyloxy)-1H-indole-3-carbonitrile:

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer efficacy.

- Methodology : Various concentrations of the compound were applied to MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Findings : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating effective cytotoxicity .

-

Antimicrobial Testing :

- Objective : To assess antibacterial activity against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to determine the inhibition zones.

- Findings : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that 7-(benzyloxy)-1H-indole-3-carbonitrile demonstrates superior activity profiles:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 7-(Benzyloxy)-1H-indole-3-carbonitrile | High | Moderate |

| 5-Fluorouracil | Very High | Low |

| Quercetin | Moderate | High |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 7-(benzyloxy)-1H-indole-3-carbonitrile?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from indole derivatives. A common approach includes:

- Fischer Indole Synthesis : Reacting phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .

- Functionalization : Introducing the benzyloxy group via nucleophilic substitution or alkylation. For example, benzyl bromide can react with a hydroxylated indole intermediate under basic conditions (e.g., NaH/DMF) .

- Cyano Group Introduction : The nitrile group is often added using reagents like cyanogen bromide (BrCN) or via dehydration of an oxime intermediate derived from indole-3-carboxaldehyde .

- Key Conditions : Reactions require anhydrous solvents (DMF, DMSO), controlled temperatures (20–120°C), and bases like triethylamine .

Q. What analytical techniques are essential for characterizing 7-(benzyloxy)-1H-indole-3-carbonitrile?

- Methodological Answer :

- Spectroscopy :

- IR Spectroscopy : Confirms the presence of the C≡N stretch (~2200 cm⁻¹) and benzyloxy C-O bonds (~1250 cm⁻¹) .

- NMR : H and C NMR elucidate the indole core, benzyloxy substituent, and nitrile position. Aromatic protons typically appear between δ 6.8–8.0 ppm, while the benzyloxy methylene group resonates at δ 4.5–5.0 ppm .

- Chromatography : HPLC or GC-MS ensures purity (>95%), critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized for the nitrile group introduction in this compound?

- Methodological Answer :

- Oxime Intermediate Route : Start with indole-3-carboxaldehyde, convert to its oxime using hydroxylamine hydrochloride, and dehydrate with acetic anhydride or PCl₃. Yields improve with strict moisture control and inert atmospheres .

- Direct Cyanation : Use CuCN or Pd-catalyzed cyanation for regioselectivity. For example, Pd(OAc)₂ with XPhos ligand in DMF at 100°C achieves ~75% yield .

- Troubleshooting : Low yields may stem from competing side reactions (e.g., hydrolysis of the nitrile). Use anhydrous solvents and monitor reaction progress via TLC .

Q. How do structural modifications (e.g., substituent position) affect the compound’s bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Benzyloxy Group Position : Moving the benzyloxy group from C7 to C5 (e.g., 5-benzyloxy analogs) reduces kinase inhibition activity due to steric hindrance .

- Nitrile vs. Carboxylic Acid : The nitrile group enhances membrane permeability compared to polar carboxylic acid derivatives, as shown in cellular uptake assays .

- Experimental Design : Compare analogs using standardized assays (e.g., enzyme inhibition, cytotoxicity) and computational docking (e.g., AutoDock Vina) to predict binding affinities .

Q. How should researchers address contradictions in reported biological data for this compound?

- Methodological Answer :

- Data Validation Steps :

Purity Verification : Re-test the compound with HPLC-MS to rule out impurities (>99% purity required) .

Assay Reproducibility : Use multiple cell lines (e.g., HEK293, HeLa) and validate with orthogonal assays (e.g., Western blot for protein targets alongside enzymatic assays) .

Stereochemical Considerations : Ensure synthetic routes avoid racemization, which can alter bioactivity. Chiral HPLC confirms enantiopurity .

- Case Study : Discrepancies in IC₅₀ values for DYRK1A inhibition (e.g., 0.5 μM vs. 2.0 μM) may arise from variations in ATP concentrations or buffer conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。